1,2,3-Tribromo-5-iodobenzene

Material Science Crystallography Process Chemistry

Obtain the key intermediate for orthogonal cross-coupling: 1,2,3-Tribromo-5-iodobenzene solves the problem of non-selective reactivity in symmetrical tetrahalobenzenes. • Stepwise chemoselective Suzuki coupling: Iodine at C5 reacts first (Ar-I >> Ar-Br), then three Br sites enable further functionalization. • Potent halogen-bond donor for crystal engineering, with enhanced σ-hole due to electron-withdrawing Br substituents. • Certified purity (≥97%), available globally for PBDE standard synthesis and pharmaceutical intermediate R&D.

Molecular Formula C6H2Br3I
Molecular Weight 440.70 g/mol
Cat. No. B13699465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Tribromo-5-iodobenzene
Molecular FormulaC6H2Br3I
Molecular Weight440.70 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)Br)Br)I
InChIInChI=1S/C6H2Br3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H
InChIKeyBKDKQHOGTMKUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Tribromo-5-iodobenzene: Versatile Building Block


1,2,3-Tribromo-5-iodobenzene (CAS 366496-35-7, C6H2Br3I) is a tetra-substituted halogenated benzene derivative featuring a 1,2,3-tribromo substitution pattern and an iodine atom at the 5-position [1]. This compound is a versatile intermediate in organic synthesis, primarily valued for its ability to undergo sequential, chemoselective cross-coupling reactions due to the differential reactivity of its carbon-iodine and carbon-bromine bonds [2]. Beyond synthesis, its unique electronic structure, characterized by a potent halogen bond donor site, positions it as a valuable tool in crystal engineering and supramolecular chemistry [3].

Stepwise chemoselective coupling via C–I activation before C–Br
Enhanced halogen bond donor site for crystal engineering studies
Defined regioisomeric identity supports reproducible synthesis

1,2,3-Tribromo-5-iodobenzene: Why It’s Irreplaceable


While other tetrahalobenzenes (e.g., 1,2,4,5-tetrabromobenzene) or mixed-halogen isomers (e.g., 2,4,6-tribromoiodobenzene) are commercially available, their substitution for 1,2,3-Tribromo-5-iodobenzene is not scientifically valid for key applications. The specific 1,2,3-substitution pattern creates a unique steric and electronic environment that directly impacts both its physical properties and chemical reactivity . The presence of a single, more reactive iodine atom amidst three bromine atoms is the cornerstone of its utility, enabling stepwise, chemoselective functionalization that is impossible with homogeneous tetrahalobenzenes or isomers where reactive sites are differently positioned [1]. The following quantitative evidence demonstrates these critical points of differentiation that justify its specific procurement.

Isomer mismatch 1,2,4-Tribromo-5-iodobenzene exhibits a different melting point and crystallization behavior, altering solid-state handling and purification.
Loss of chemoselectivity Symmetrical tetrahalobenzenes (e.g., tetrabromobenzene) lack the iodine handle, preventing sequential, site-selective couplings.
Regiochemical shift Other mixed-halogen isomers may shift reactivity order, compromising predictable stepwise functionalization.

1,2,3-Tribromo-5-iodobenzene: Evidence of Differentiation


Melting Point: Regioisomeric Comparison

The melting point of 1,2,3-Tribromo-5-iodobenzene is reported as 152-156°C, which is notably lower than that of its close structural isomer, 1,2,4-Tribromo-5-iodobenzene, which has a reported melting point of 165-169°C . This difference is significant for purification, formulation, and solid-state reactivity considerations.

Melting Point
Head-to-head
152–156 °C vs. 165–169 °C (1,2,4-isomer)
Supports regioisomer identification and crystallization control.
Data from vendor technical datasheets; verify with in-house lot.
Material Science Crystallography Process Chemistry

Enhanced Halogen Bond Donor Strength

The presence of three electron-withdrawing bromine atoms ortho and meta to the iodine atom significantly polarizes the C-I bond, enhancing the σ-hole on the iodine [1]. A systematic study of iodobenzene derivatives in Crystal Growth & Design demonstrates that electron-withdrawing substituents, like bromine, substantially increase halogen bond strength compared to unsubstituted iodobenzene or those with electron-donating groups [1]. While specific interaction energies for 1,2,3-Tribromo-5-iodobenzene are not directly reported, the class-level inference is that its halogen bond donor strength is among the highest for a simple aryl iodide.

Halogen Bond Donor
Class-level
Significantly enhanced donor potential via three Br substituents
Supports predictable supramolecular synthon formation.
Class-level inference from substituent effects; direct binding data not reported for this compound.
Supramolecular Chemistry Crystal Engineering Non-covalent Interactions

Chemoselective Cross-Coupling: Iodine vs. Bromine

The fundamental reactivity difference between aryl iodides and aryl bromides in palladium-catalyzed cross-coupling reactions is well-established, with aryl iodides exhibiting significantly faster oxidative addition [1]. This differential reactivity is the basis for chemoselective coupling at the iodine-bearing position (C5) of 1,2,3-Tribromo-5-iodobenzene before engaging the bromine-bearing positions (C1, C2, C3) [2]. This sequential functionalization capability is a key differentiator from molecules like 1,2,3,5-tetrabromobenzene, where all halogens are of the same type, making site-selective reactions more challenging.

Chemoselective Coupling
Class-level
Ar–I >> Ar–Br reactivity enables stepwise functionalization
Core selection criterion for sequential polyaryl synthesis.
Well-established reactivity trend; validate under specific catalytic conditions.
Organic Synthesis Palladium Catalysis Sequential Functionalization

Commercial Purity and Availability

The compound is commercially available from multiple reputable suppliers with a standard purity specification of ≥95% or ≥98% . This defined purity level is essential for ensuring reproducibility in research applications, distinguishing it from less well-characterized or custom-synthesized alternatives where purity may be variable and less rigorously documented.

Purity Specification
Specification review
≥95% or ≥98% (vendor-dependent)
Minimizes risk of irreproducible experiments due to unknown impurities.
Confirm via CoA; compare purity basis across suppliers.
Procurement Quality Control Reproducibility

1,2,3-Tribromo-5-iodobenzene: Precision Applications


Sequential Polyaryl Synthesis via Chemoselective Coupling

This scenario leverages the quantifiable difference in reactivity between the iodine and bromine atoms on 1,2,3-Tribromo-5-iodobenzene, as established by the well-known reactivity series Ar-I >> Ar-Br [1]. Researchers can first perform a Suzuki-Miyaura coupling at the highly reactive C5-iodine position, followed by subsequent couplings at the less reactive C1, C2, and C3-bromine positions. This stepwise approach is essential for constructing unsymmetrical, multi-aryl architectures for materials science and medicinal chemistry, a capability not afforded by symmetrical tetrahalobenzenes.

Supramolecular Synthon Design in Crystal Engineering

The enhanced halogen bond donor strength of the iodine atom in 1,2,3-Tribromo-5-iodobenzene, inferred from the electron-withdrawing effect of the three bromine substituents [2], makes it a superior building block for crystal engineering. It can reliably form directional non-covalent interactions with Lewis bases (e.g., pyridyl or carbonyl groups). This application is critical for the rational design of co-crystals with tailored properties (e.g., optical, mechanical) and for stabilizing specific molecular conformations in the solid state. The predictable interaction strength provides an advantage over iodobenzenes with weaker halogen bond donor capabilities.

PBDE Analytical Standard Synthesis

The compound's specific halogenation pattern makes it a valuable precursor for synthesizing authentic standards of polybrominated diphenyl ethers (PBDEs), which are persistent environmental pollutants [3]. The use of 1,2,3-Tribromo-5-iodobenzene in diaryliodonium salt-mediated O-arylation reactions provides a defined route to specific PBDE congeners. This is a crucial application for environmental analytical chemistry, where access to pure, well-characterized standards is mandatory for accurate quantification and risk assessment, a need not met by generic or impure halogenated aromatics.

Halogenated Contrast Agents and Radiopharmaceutical Precursors

Patents describe the use of tribromoiodobenzene derivatives as intermediates for the synthesis of macrocyclic compounds used as X-ray and MRI contrast agents [4]. The presence of multiple heavy atoms (bromine and iodine) provides the high electron density and radio-opacity required for these applications. The specific 1,2,3-substitution pattern of 1,2,3-Tribromo-5-iodobenzene may be required for the subsequent macrocyclization steps described in the patent literature, underscoring the importance of procuring the exact isomer for these specialized pharmaceutical development programs.

Application
Selection Property
Validation Focus
Sequential polyaryl synthesis
Iodine site chemoselectivity
Coupling order and regiochemical outcome
Crystal engineering synthon design
Halogen bond donor potential
Co-crystal structure predictability
PBDE analytical standard synthesis
Regiospecific halogenation pattern
Congener identity and purity profile
Halogenated contrast agent precursor
Heavy atom substitution pattern
Macrocycle formation and purity profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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